4-(6-Nitropyridin-3-yl)morpholine
Overview
Description
4-(6-Nitropyridin-3-yl)morpholine is a chemical compound that belongs to the class of heterocyclic compounds It consists of a morpholine ring attached to a pyridine ring, which is substituted with a nitro group at the 6-position
Mechanism of Action
Mode of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .
Biochemical Pathways
Nitropyridines can potentially affect various biochemical pathways depending on their specific targets
Action Environment
The action, efficacy, and stability of “4-(6-Nitropyridin-3-yl)morpholine” can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific characteristics of the biological system where the compound is active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitropyridin-3-yl)morpholine typically involves the reaction of 6-nitropyridine-3-carboxylic acid with morpholine under specific conditions. One common method includes:
Starting Materials: 6-nitropyridine-3-carboxylic acid and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with morpholine to yield the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitropyridin-3-yl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 4-(6-Aminopyridin-3-yl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
4-(6-Nitropyridin-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Catalysis: The compound is investigated for its catalytic properties in organic synthesis reactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Similar structure with a bromine substituent instead of a nitro group.
4-(6-Chloro-3-nitropyridin-2-yl)morpholine: Contains a chlorine substituent in addition to the nitro group.
Uniqueness
4-(6-Nitropyridin-3-yl)morpholine is unique due to the presence of both a morpholine ring and a nitro-substituted pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(6-nitropyridin-3-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUAAWSTSRHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387873 | |
Record name | 4-(6-nitropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491855-89-1 | |
Record name | 4-(6-nitropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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